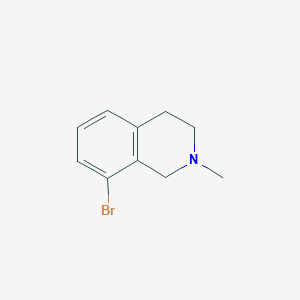

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

8-bromo-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVSJNXWDZDGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693124 | |

| Record name | 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947499-03-8 | |

| Record name | 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathways for 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Senior Application Scientist's Perspective

An In-depth Technical Guide:

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. The strategic introduction of a bromine atom, specifically at the C8 position, furnishes a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making 8-bromo-THIQ derivatives highly valuable building blocks in drug discovery programs. This guide provides a detailed technical overview of the principal synthetic routes to 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, designed for researchers and drug development professionals. We will dissect two primary, field-proven strategies: a post-cyclization N-methylation pathway and a more direct route utilizing a pre-methylated precursor. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis are presented to empower scientists in the practical synthesis of this key intermediate.

Introduction: The Strategic Value of the 8-Bromo-THIQ Scaffold

The THIQ nucleus is a cornerstone of neuropharmacology and oncology, with derivatives showing activity as dopamine receptor ligands, enzyme inhibitors, and anticancer agents. The inherent value of the this compound intermediate lies in the latent reactivity of the C-Br bond. This functionality serves as a linchpin for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR) at a position that profoundly influences ligand-receptor interactions. Designing a robust, scalable, and efficient synthesis for this building block is therefore a critical first step in many discovery campaigns.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals two convergent strategies, primarily differing in the sequence of the two key bond formations: the C1-N2 bond that closes the heterocyclic ring and the N2-CH₃ bond.

This analysis highlights the Pictet-Spengler reaction as the core strategy for constructing the THIQ ring system, a robust and reliable transformation for cyclizing β-arylethylamines.[1] We will now explore the practical execution of these two pathways.

Pathway I: Post-Cyclization N-Methylation

This is the most common and often most reliable approach, involving the synthesis of the parent secondary amine followed by a high-yielding methylation step.

Key Reaction: The Pictet-Spengler Cyclization

The Pictet-Spengler reaction is an acid-catalyzed intramolecular electrophilic aromatic substitution.[2] It proceeds through the condensation of a β-arylethylamine with an aldehyde (in this case, formaldehyde) to form a Schiff base, which upon protonation generates a reactive iminium ion. This electrophilic species is then attacked by the electron-rich aromatic ring to forge the new C-C bond and establish the heterocyclic core.

Causality Behind Experimental Choices: The starting material, 2-(2-bromophenyl)ethanamine, possesses an electron-withdrawing bromine atom on the aromatic ring. This deactivates the ring towards electrophilic substitution. Consequently, classical Pictet-Spengler conditions using simple mineral acids may be sluggish. The use of stronger acid systems, such as trifluoroacetic acid (TFA) or superacids, is often required to drive the cyclization to completion by enhancing the electrophilicity of the iminium ion intermediate.[3]

Experimental Protocol: Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from established procedures for cyclizing deactivated phenethylamines.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-bromophenyl)ethanamine (1.0 eq).

-

Reagent Addition: Add dimethoxymethane (a formaldehyde generating agent, 2.0 eq) and trifluoroacetic acid (TFA) as the solvent (approx. 0.2 M concentration).[4]

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the bulk of the TFA.

-

Neutralization: Dissolve the residue in dichloromethane (DCM) and slowly neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 8-Bromo-1,2,3,4-tetrahydroisoquinoline.

Key Reaction: Eschweiler-Clarke N-Methylation

For the final step, the Eschweiler-Clarke reaction is the method of choice. It is a reductive amination that uses an excess of formic acid and formaldehyde to install a methyl group onto a primary or secondary amine. It is highly efficient and avoids the common problem of over-alkylation (quaternization) that can occur when using alkyl halides like methyl iodide.

Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask, dissolve 8-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in formic acid (90%, approx. 5-10 volumes).

-

Reagent Addition: Add aqueous formaldehyde (37% solution, 2.5 eq) to the mixture.

-

Reaction: Heat the solution to 90-100 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and carefully pour it over crushed ice.

-

Basification: Basify the acidic solution to pH > 10 by the slow addition of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

Pathway II: Direct Cyclization via Pre-Methylated Precursor

This pathway is more atom-economical as it forms the target molecule in a single synthetic operation from the appropriate precursor. Its viability is entirely dependent on the accessibility of N-methyl-2-(2-bromophenyl)ethanamine.

Principle and Strategy

The strategy here is identical to the Pictet-Spengler reaction described in Pathway I, but the use of an N-methylated starting material directly yields the N-methylated THIQ product. This eliminates a full synthetic step (isolation, purification, and subsequent reaction), which can significantly improve overall efficiency and yield.

Experimental Protocol: Direct Synthesis of this compound

-

Setup: To a flame-dried round-bottom flask, add N-methyl-2-(2-bromophenyl)ethanamine (1.0 eq).

-

Reagent Addition: Add paraformaldehyde (a solid source of formaldehyde, 1.5 eq) and trifluoroacetic acid (TFA) as the solvent and catalyst.

-

Reaction: Heat the mixture to reflux (70-80 °C) and monitor the reaction to completion (typically 12-24 hours).

-

Workup and Purification: The workup and purification procedure is identical to that described in section 3.2.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway I: Post-Cyclization Methylation | Pathway II: Direct Cyclization |

| Number of Steps | 2 (Cyclization + Methylation) | 1 (Cyclization) |

| Starting Material | 2-(2-Bromophenyl)ethanamine (Primary Amine) | N-Methyl-2-(2-bromophenyl)ethanamine (Secondary Amine) |

| Overall Yield | Typically good to excellent; depends on two separate yields. | Potentially higher due to fewer steps. |

| Key Advantage | Uses a more common, often cheaper, starting material. Modular approach allows for late-stage diversification. | More efficient and atom-economical. Reduced workup and purification. |

| Key Disadvantage | Longer overall reaction sequence. | Success is contingent on the availability or straightforward synthesis of the N-methylated precursor. |

| Process Control | Each step can be individually optimized and purified, leading to high-purity intermediates. | A one-pot reaction may have more complex side-product profiles to manage. |

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry. The choice between a post-cyclization methylation strategy (Pathway I) and a direct cyclization of a pre-methylated precursor (Pathway II) is primarily a strategic one, dictated by the availability and cost of the starting materials. Pathway I offers a robust, modular approach that is highly reliable, while Pathway II presents a more elegant and efficient route if the required N-methylated phenethylamine is accessible. Both pathways leverage the powerful Pictet-Spengler reaction and provide drug discovery professionals with a clear roadmap to obtaining this critical building block for the development of novel therapeutics.

References

- Google Patents. (n.d.). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

- Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reactions. The Journal of Organic Chemistry, 64(2), 611–617.

- Google Patents. (n.d.). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.

-

Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 4. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the structural rationale behind the compound's properties, outlines detailed protocols for its analytical characterization, and offers insights into its handling and synthetic relevance. While experimental data for this specific molecule is limited in public literature, this guide establishes a robust framework for its characterization by leveraging data from its parent analogue, 8-bromo-1,2,3,4-tetrahydroisoquinoline, and foundational chemical principles.

Molecular Identity and Structural Framework

This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.[1] The molecule consists of a bicyclic structure with a benzene ring fused to a fully saturated nitrogen-containing heterocycle. The key structural features are a bromine atom at the C8 position of the aromatic ring and a methyl group on the nitrogen atom (N2). This N-methylation transforms the parent secondary amine into a tertiary amine, a modification that profoundly influences its physicochemical and pharmacological properties, such as basicity, solubility, and metabolic stability.

The compound is most commonly handled in its hydrochloride salt form to improve stability and handling characteristics.

| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | This compound | This compound;hydrochloride | Chemspace |

| CAS Number | Not assigned | 2995285-96-4 | [2][3] |

| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₃BrClN | [2] |

| Molecular Weight | 226.11 g/mol | 262.58 g/mol | |

| Monoisotopic Mass | 225.0153 Da | 261.9923 Da | Calculated |

| Canonical SMILES | CN1CCC2=C(C=CC=C2Br)C1 | CN1CCC2=C(C=CC=C2Br)C1.Cl | PubChem |

| InChIKey | Not available | Not available |

Core Physicochemical Properties: Experimental & Predicted

Direct experimental data for this compound is not extensively published. Therefore, we present a combination of data from its immediate precursor, 8-bromo-1,2,3,4-tetrahydroisoquinoline, alongside expert predictions for the target molecule. This approach provides a reliable baseline for laboratory work.

| Property | Value / Observation | Methodological Insight & Rationale |

| Physical State | Predicted: Off-white to yellow solid or viscous oil. | The parent compound, 8-bromo-1,2,3,4-tetrahydroisoquinoline, is described as an off-white to yellow solid-liquid mixture.[4] N-methylation is unlikely to drastically alter its physical state. The hydrochloride salt is expected to be a stable crystalline solid. |

| Melting Point | Not reported. | The melting point of the parent amine is not available (N/A). For the target compound, this would be determined experimentally via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. |

| Boiling Point | Predicted: >294 °C at 760 mmHg. | The parent amine, 8-bromo-1,2,3,4-tetrahydroisoquinoline, has a boiling point of 294.3 °C at 760 mmHg. N-methylation typically has a minor effect on the boiling point of amines of this size. |

| Solubility | Predicted: Soluble in methanol, chloroform, DMSO. Sparingly soluble in water. | The tertiary amine and the bromo-aromatic ring impart both polar and lipophilic character. It is expected to be freely soluble in polar organic solvents. Aqueous solubility will be low for the free base but significantly higher for the hydrochloride salt due to its ionic nature. |

| pKa | Predicted: 8.5 ± 0.3 | The predicted pKa of the parent secondary amine is 8.88.[4] N-methylation to a tertiary amine generally slightly decreases the basicity (lowers the pKa) due to steric hindrance affecting solvation of the conjugate acid. This value is critical for designing salt-formulation and predicting behavior in physiological media. |

| LogP (Octanol/Water) | Predicted: ~2.8 - 3.2 | The calculated XLogP3 for the parent amine is 2.5.[5] The addition of a methyl group increases lipophilicity, thus raising the LogP value. This parameter is a key indicator of membrane permeability and potential for CNS penetration. |

Analytical Characterization & Structural Validation

Ensuring the identity and purity of this compound is paramount. A multi-technique approach provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure elucidation. For this molecule, ¹H and ¹³C NMR would provide definitive confirmation.

Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):

-

Aromatic Protons (3H): Three signals expected in the δ 7.0-7.5 ppm range. The protons on the brominated ring will exhibit characteristic splitting patterns (doublets, triplets) based on their coupling.

-

Benzylic Protons (2H): A singlet or a pair of doublets around δ 3.5-3.8 ppm, corresponding to the -CH₂- group at the C1 position.

-

Aliphatic Protons (4H): Two multiplets in the δ 2.7-3.2 ppm range, corresponding to the -CH₂-CH₂- protons at the C3 and C4 positions.

-

N-Methyl Protons (3H): A sharp singlet around δ 2.4-2.6 ppm, a key indicator of successful N-methylation.

Protocol: Sample Preparation for NMR Analysis

-

Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides crucial evidence of the bromine atom's presence.

Expertise & Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as two peaks of almost equal intensity: one for the molecule containing ⁷⁹Br ([M]⁺) and one for the molecule containing ⁸¹Br ([M+2]⁺). Observing this pattern is a definitive validation of a monobrominated compound.

-

Expected [M+H]⁺ (Free Base): m/z 226.0 and 228.0 (in a ~1:1 ratio).

-

Major Fragment: A prominent fragment corresponding to the loss of the benzyl group is often observed in the fragmentation of tetrahydroisoquinolines.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 50-500.

-

Analyze the resulting spectrum for the [M+H]⁺ ion and its characteristic [M+2+H]⁺ isotopic peak.

-

Overall Analytical Workflow

The logical flow for synthesizing and validating this compound follows a standard procedure in chemical research, ensuring both identity and purity are rigorously established.

Caption: Standard workflow for the synthesis and characterization of a novel chemical entity.

Synthesis, Stability, and Handling

Synthetic Context: this compound is not commonly available as a starting material but can be readily synthesized. The most direct laboratory-scale synthesis involves the N-methylation of its parent amine, 8-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 75416-51-2).[6] Common methylation procedures include reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or direct alkylation with an agent like methyl iodide.

Stability and Storage:

-

Free Base: Tertiary amines can be susceptible to air oxidation over time. It is recommended to store the free base under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-20°C to 4°C).

-

Hydrochloride Salt: The salt form is significantly more stable to air oxidation and is typically a free-flowing solid, making it easier to handle and weigh. Standard storage at room temperature, protected from moisture, is usually sufficient.

Safety Precautions: While a specific toxicological profile is not available, compounds of this class should be handled with standard laboratory precautions.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a valuable chemical building block whose full characterization is essential for its application in research and development. This guide provides a robust framework for understanding and determining its physicochemical properties. By combining predicted values with established analytical protocols, researchers can confidently synthesize, validate, and utilize this compound. The key identifiers are its tertiary amine nature, the presence of bromine confirmed by mass spectrometry, and its molecular structure elucidated by NMR. These properties collectively dictate its behavior from the reaction flask to biological systems.

References

-

Aaron Chemicals LLC. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Chemspace. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12630420, 8-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline 250mg. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Buy High-Quality Bromides Products | Aaronchem [aaronchem.com]

- 3. 2995285-96-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. 8-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 75416-51-2 [m.chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 8-bromo-1,2,3,4-tetrahydroisoquinoline | 75416-51-2 [chemicalbook.com]

A Senior Application Scientist's Guide to 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Versatile Intermediate for Modern Drug Discovery

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and clinically significant pharmaceuticals.[1][2] This guide focuses on a strategically functionalized derivative, 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline , a powerful chemical intermediate designed for the efficient construction of diverse molecular libraries. The presence of a bromine atom at the 8-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions, while the N-methyl group modulates the molecule's physicochemical properties. This document provides an in-depth exploration of its synthesis, reactivity, and strategic application in drug development workflows, offering researchers and scientists a practical guide to leveraging this building block for the synthesis of novel bioactive compounds.

The Strategic Importance of the Tetrahydroisoquinoline (THIQ) Scaffold

The THIQ nucleus is classified as a "privileged scaffold" in drug discovery.[3][4] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug development. The rigid, bicyclic structure of THIQ, combined with its basic nitrogen atom, allows it to present substituents in a well-defined three-dimensional space, facilitating precise interactions with protein binding sites.

THIQ-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4] Several FDA-approved drugs, such as the antihypertensive agent Quinapril and the anti-Parkinsonian drug Apomorphine, feature this essential core, underscoring its therapeutic relevance.[1]

The subject of this guide, this compound, is not an end product but a crucial starting point. Its design is intentional:

-

The C8-Bromo Group: This is the key functional handle. Aryl bromides are ideal substrates for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups. This facilitates rapid Structure-Activity Relationship (SAR) studies by allowing chemists to systematically probe the steric and electronic requirements of a target's binding pocket.[5][6]

-

The N2-Methyl Group: The methyl group on the nitrogen atom eliminates the possibility of N-H reactivity, directing functionalization towards the C8-bromo position. It also increases the basicity of the nitrogen compared to its secondary amine counterpart and can influence metabolic stability and cell permeability.

Physicochemical and Spectroscopic Profile

Proper characterization is the bedrock of chemical synthesis. The identity and purity of this compound should be rigorously confirmed using standard analytical techniques.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol |

| CAS Number | 2995285-96-4 (HCl salt)[7] |

| Appearance | Expected to be an off-white to pale yellow solid or oil |

Expected Spectroscopic Data:

-

¹H NMR: Key signals would include a singlet for the N-methyl protons (~2.4-2.6 ppm), three distinct aromatic protons in the 6.8-7.5 ppm region (a doublet, a triplet, and a doublet, characteristic of a 1,2,3-trisubstituted benzene ring), and aliphatic multiplets for the C1, C3, and C4 methylene protons.

-

¹³C NMR: Approximately 10 distinct signals are expected, including the N-methyl carbon, three aliphatic carbons of the tetrahydropyridine ring, and six aromatic carbons, one of which will be directly attached to the bromine atom (C8) and will show a characteristic chemical shift.

-

Mass Spectrometry (MS): The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the molecular ion peak (M⁺ and M+2⁺) is a definitive confirmation of the compound's identity.

Synthesis of the 8-Bromo-2-methyl-THIQ Core

The construction of the THIQ core is a well-trodden path in organic synthesis, with two primary methods dominating the landscape: the Pictet-Spengler and Bischler-Napieralski reactions.[1] The choice between them often depends on the availability of starting materials and the desired substitution pattern.

Caption: Retrosynthetic analysis of 8-Bromo-2-methyl-THIQ.

Method 1: The Pictet-Spengler Reaction

This reaction is a powerful acid-catalyzed condensation between a β-arylethylamine and a carbonyl compound to form the THIQ ring in a single step.[8][9] For our target, this involves the reaction of N-methyl-2-(2-bromophenyl)ethanamine with formaldehyde.

Causality Behind Experimental Choices:

-

Starting Material: The synthesis begins with 2-bromophenethylamine, which is first N-methylated. This ensures the final product has the required N-methyl group and prevents side reactions at the nitrogen during cyclization.

-

Carbonyl Source: Formaldehyde is used to generate the unsubstituted C1 position of the THIQ ring.

-

Acid Catalyst: A strong protic acid (e.g., HCl, H₂SO₄) or a Lewis acid is required to protonate the formaldehyde, activating it for nucleophilic attack by the amine and, crucially, to catalyze the final electrophilic aromatic substitution (the cyclization step). Superacid-catalyzed conditions can be employed for less activated aromatic rings.[10]

Experimental Protocol: Pictet-Spengler Synthesis

-

N-Methylation: To a solution of 2-(2-bromophenyl)ethanamine (1.0 eq) in methanol, add formaldehyde (37% aq. solution, 1.2 eq). Stir for 30 minutes at room temperature.

-

Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Rationale: This is a standard reductive amination to form the N-methylated amine.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract the product with ethyl acetate. Purify the crude N-methyl-2-(2-bromophenyl)ethanamine by column chromatography.

-

Cyclization: Dissolve the purified amine (1.0 eq) in a suitable solvent (e.g., toluene). Add paraformaldehyde (1.5 eq) and concentrated hydrochloric acid (2.0 eq).

-

Heat the mixture to reflux (80-110 °C) and monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours). Rationale: Heat provides the activation energy for the intramolecular Friedel-Crafts type cyclization, which is the rate-determining step.

-

Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude this compound by flash column chromatography.

Method 2: The Bischler-Napieralski Reaction

This two-step sequence involves the cyclization of an N-acyl derivative of a β-phenylethylamine to a 3,4-dihydroisoquinoline, which is then reduced to the THIQ.[1][11][12]

Causality Behind Experimental Choices:

-

Acylation: The starting 2-(2-bromophenyl)ethanamine is first acylated (e.g., with acetyl chloride or acetic anhydride). This forms the amide precursor necessary for cyclization and introduces the future C1-substituent (if not a formamide).

-

Cyclizing Agent: A strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) is essential. It activates the amide carbonyl for intramolecular electrophilic attack on the electron-rich benzene ring.[1]

-

Reduction: The resulting dihydroisoquinoline intermediate contains an imine functional group that is readily reduced to the corresponding amine using a hydride reducing agent like sodium borohydride (NaBH₄). This step is generally high-yielding and chemoselective.

Caption: Major synthetic routes to the THIQ core.

Reactivity and Application as an Intermediate

The true value of 8-Bromo-2-methyl-THIQ lies in its capacity for diversification. The C8-bromo position is a launchpad for introducing a vast array of chemical functionalities, primarily through palladium-catalyzed cross-coupling reactions.

Caption: Diversification of the 8-Bromo-THIQ core via cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in medicinal chemistry for forming carbon-carbon bonds.[13][14] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their esters.

Mechanistic Rationale: The reaction cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a microwave vial, add 8-Bromo-2-methyl-THIQ (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

-

Add a solvent mixture, typically dioxane/water or DME/water. Rationale: The aqueous base is crucial for activating the boronic acid to form the reactive boronate species.

-

Seal the vial and heat in a microwave reactor to 100-140 °C for 15-60 minutes. Rationale: Microwave heating dramatically accelerates the reaction, often reducing reaction times from hours to minutes.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography to yield the 8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline derivative.

| Arylboronic Acid Partner | Catalyst | Base | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >90% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | >85% |

| 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | >80% |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >90% |

| (Note: Yields are representative and highly dependent on specific reaction conditions and substrates.) |

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is the premier method for constructing aryl-amine bonds. It allows for the introduction of primary and secondary amines, amides, and other nitrogen-containing heterocycles at the 8-position, providing access to a completely different chemical space compared to C-C coupling.

Experimental Protocol: Buchwald-Hartwig Amination

-

In an oven-dried, argon-flushed flask, combine 8-Bromo-2-methyl-THIQ (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add an anhydrous aprotic solvent such as toluene or dioxane. Rationale: The reaction is highly sensitive to water and oxygen; inert conditions are critical for catalyst longevity and high yields.

-

Heat the mixture to 80-110 °C and stir until TLC indicates complete consumption of the starting material.

-

Cool to room temperature, quench carefully with saturated ammonium chloride solution, and extract with an organic solvent.

-

Purify by column chromatography to obtain the 8-amino-substituted THIQ derivative.

Conclusion

This compound is more than just a molecule; it is a strategic tool for accelerating drug discovery. Its synthesis is achievable through robust and well-established chemical transformations. The true power of this intermediate is realized in its application, where the C8-bromo group acts as a linchpin for a host of reliable and versatile cross-coupling reactions. By employing this building block, medicinal chemists can rapidly generate large, diverse libraries of novel THIQ analogs, enabling efficient exploration of structure-activity relationships and significantly enhancing the probability of identifying promising new therapeutic candidates.

References

-

Gudipati, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12046-12075. [Link]

-

Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet−Spengler Reactions with N-Alkyl- and N-Arylimines of β-Arylethylamines. The Journal of Organic Chemistry, 64(2), 611–617. [Link]

- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Zhang, Y., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link]

-

ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

-

RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

ChemRxiv. (2023). Development of a cascade reaction to access complex tetrahydro-3,4'-biisoquinoline. [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

-

ResearchGate. (2001). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [Link]

-

ResearchGate. (2007). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. [Link]

-

Grokipedia. (n.d.). Substituted tetrahydroisoquinoline. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ACS Publications. (2019). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2841–2845. [Link]

-

National Center for Biotechnology Information. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 76(7), 2356–2367. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

- Google Patents. (1998).

-

ACS Publications. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9236–9319. [Link]

-

Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2995285-96-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 9. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. organicreactions.org [organicreactions.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Investigation of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Researchers

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromine atom at the C-8 position and a methyl group on the nitrogen atom significantly influences the molecule's electronic properties, conformation, and, consequently, its spectroscopic signature. Understanding these spectroscopic nuances is paramount for unambiguous characterization, reaction monitoring, and quality control in synthetic and medicinal chemistry workflows.

This guide is structured to provide not only the predicted spectral data but also the underlying scientific reasoning, empowering researchers to apply these principles to their own work. We will dissect the expected ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and predictable fragmentation patterns in mass spectrometry.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the interpretation of spectroscopic data. The structure of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is presented below, with the standard numbering convention for the isoquinoline ring system.

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Synthesis of this compound

Proposed Synthesis: N-methylation of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

This protocol is a self-validating system, where the successful synthesis of the target compound can be confirmed by the spectroscopic methods detailed in this guide.

-

Dissolution: Dissolve 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.

-

Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the base. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity, comparing the obtained data with the predicted values in this guide.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging established spectroscopic principles and comparative data from key structural analogs, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. This information, coupled with a proposed synthetic protocol, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this important molecular scaffold. The principles of data interpretation and prediction outlined herein are broadly applicable to other substituted tetrahydroisoquinolines, enhancing the researcher's ability to tackle complex structural elucidation challenges.

References

-

PubChem. 2-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

-

NIST Chemistry WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

NIST Chemistry WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

NIST Chemistry WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]

-

S. K. Suthar, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2018, 8, 3347-3387. [Link]

-

PubChem. 2-Methyl-1,2,3,4-tetrahydroquinoline. [Link]

-

NIST Chemistry WebBook. Quinoline, 1,2,3,4-tetrahydro-. [Link]

-

NIST Chemistry WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

NIST Chemistry WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

NIST Chemistry WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

PubChem. 8-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

PubChem. 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. [Link]

-

PubChemLite. 8-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide. [Link]

-

ChemRxiv. Development of a cascade reaction to access complex tetrahydro-3,4'-biisoquinoline. [Link]

-

SpectraBase. 1,2,3,4-Tetrahydro-5-iodo-2-methylisoquinolin-4-ol. [Link]

-

Wikipedia. 2-Methyltetrahydroquinoline. [Link]

-

NIST Chemistry WebBook. Quinoline, 1,2,3,4-tetrahydro-. [Link]

-

NIST Chemistry WebBook. Quinoline, 1,2,3,4-tetrahydro-2-methyl-. [Link]

-

SpectraBase. 1,2,3,4-Tetrahydroisoquinoline. [Link]

Sources

An Investigational Guide to the Potential Pharmacological Profile of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] This technical guide presents a prospective pharmacological profile of a novel derivative, 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. While direct empirical data for this specific molecule is not yet publicly available, this document synthesizes existing structure-activity relationship (SAR) data from analogous compounds to construct a predictive profile. We hypothesize that this compound will exhibit significant affinity for monoaminergic G-protein coupled receptors (GPCRs), particularly within the dopamine and serotonin families. This guide provides a comprehensive theoretical framework and a detailed experimental roadmap for researchers and drug development professionals to investigate its therapeutic potential.

Introduction: The Therapeutic Promise of the Tetrahydroisoquinoline Scaffold

The THIQ nucleus is a conformationally restrained analog of β-phenethylamine, a foundational structure for many endogenous neurotransmitters and psychoactive compounds.[3] This structural rigidity often imparts enhanced receptor selectivity and favorable pharmacokinetic properties compared to more flexible phenethylamine counterparts. The therapeutic landscape of THIQ derivatives is broad, encompassing treatments for neurodegenerative disorders, depression, hypertension, and infectious diseases.[4][5] Notably, substitutions on the aromatic ring and the nitrogen atom of the THIQ core are critical determinants of pharmacological activity and receptor selectivity.[6][7]

This guide focuses on the untapped potential of this compound. The introduction of a bromine atom at the 8-position and a methyl group on the nitrogen is predicted to significantly modulate the electronic and steric properties of the parent THIQ molecule, leading to a unique pharmacological profile.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, likely commencing with a Pictet-Spengler or Bischler-Napieralski reaction to form the core THIQ structure, followed by bromination and N-methylation.

Proposed Synthetic Pathway

Sources

- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 4. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Emergence of 8-Substituted Tetrahydroisoquinolines: A Technical Guide to Their Discovery, Synthesis, and Significance

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] While substitutions at various positions of the THIQ ring system have been extensively explored, the unique profile of 8-substituted analogues has carved out a significant niche in drug discovery and development. This technical guide provides an in-depth exploration of the discovery and history of 8-substituted tetrahydroisoquinolines, detailing the evolution of their synthesis and the critical role they play in modern pharmacology. We will delve into the key synthetic strategies, analyze structure-activity relationships, and provide detailed experimental protocols for the preparation of these vital compounds.

A Historical Perspective: The Unveiling of a Privileged Scaffold

The story of 8-substituted tetrahydroisoquinolines is intrinsically linked to the broader history of isoquinoline alkaloids, a vast and diverse family of natural products that have captivated chemists for over a century.[3][5] The initial focus of isoquinoline research was on elucidating the structures and synthesizing naturally occurring alkaloids, many of which exhibited potent biological activities.

The two foundational reactions that enabled the construction of the tetrahydroisoquinoline core were the Bischler-Napieralski reaction , discovered in 1893, and the Pictet-Spengler reaction , first reported in 1911.[6][7][8][9] These reactions, initially used to synthesize the parent THIQ structure and its simpler derivatives, laid the groundwork for the eventual exploration of more complex substitution patterns.

The "discovery" of 8-substituted THIQs was not a singular event but rather a gradual evolution driven by the pursuit of novel pharmacological agents. Early forays into this area were often extensions of synthetic methodologies aimed at creating analogues of known bioactive molecules. For instance, the synthesis of 8-bromo-7-methoxyisoquinoline derivatives was explored as part of broader investigations into isoquinoline chemistry. As our understanding of structure-activity relationships (SAR) deepened, researchers began to systematically probe the effects of substitution at each position of the THIQ nucleus. This led to the realization that the C8 position was a critical determinant of biological activity and selectivity for various targets.

A significant milestone in this journey was the exploration of 8-hydroxy-substituted THIQs. The recognition that this specific substitution pattern could confer selectivity for certain receptors, such as estrogen receptors, marked a turning point in the field. This discovery spurred further investigation into a diverse array of 8-substituted analogues, including those bearing amino, alkyl, and aryl groups, each with its own unique synthetic challenges and pharmacological profile.

Foundational Synthetic Strategies for 8-Substituted Tetrahydroisoquinolines

The synthesis of 8-substituted tetrahydroisoquinolines relies on modifications and strategic applications of the classic THIQ-forming reactions, as well as the development of novel regioselective methods.

The Pictet-Spengler Reaction: A Pillar of THIQ Synthesis

The Pictet-Spengler reaction is a powerful tool for the construction of the tetrahydroisoquinoline ring system, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][10][11]

Causality Behind Experimental Choices: The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring of the β-arylethylamine. Electron-donating groups on the aromatic ring facilitate the electrophilic aromatic substitution step, leading to higher yields and milder reaction conditions.[10] The choice of acid catalyst and solvent is also crucial and must be optimized for each specific substrate.

Logical Relationship of the Pictet-Spengler Reaction

Caption: General workflow of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a Generic 8-Substituted Tetrahydroisoquinoline via Pictet-Spengler Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Starting Material Preparation: Synthesize the appropriately substituted β-phenylethylamine with the desired substituent at the meta-position (which will become the 8-position of the THIQ).

-

Reaction Setup: To a solution of the substituted β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, acetonitrile, or dichloromethane) is added the aldehyde or ketone (1.1 eq).

-

Acid Catalysis: The reaction mixture is treated with an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid like BF₃·OEt₂) (0.1-1.0 eq).

-

Reaction Conditions: The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 8-substituted tetrahydroisoquinoline.

The Bischler-Napieralski Reaction: A Versatile Alternative

The Bischler-Napieralski reaction provides an alternative route to tetrahydroisoquinolines, proceeding through the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced.[6][8][9][12][13]

Experimental Workflow for Bischler-Napieralski Synthesis

Caption: Step-by-step process of the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of a Generic 8-Substituted Tetrahydroisoquinoline via Bischler-Napieralski Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Amide Formation: The appropriately substituted β-phenylethylamine is acylated with an acid chloride or anhydride to form the corresponding β-arylethylamide.

-

Cyclization: The β-arylethylamide (1.0 eq) is dissolved in a suitable solvent (e.g., anhydrous toluene or acetonitrile), and a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.5-3.0 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux until the starting material is consumed (monitored by TLC).

-

Work-up of Dihydroisoquinoline: The reaction mixture is cooled and carefully poured onto crushed ice. The mixture is then basified with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude 3,4-dihydroisoquinoline.

-

Reduction: The crude dihydroisoquinoline is dissolved in a suitable solvent (e.g., methanol or ethanol), and a reducing agent such as sodium borohydride (NaBH₄) (2.0-4.0 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion.

-

Final Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 8-substituted tetrahydroisoquinoline.

Structure-Activity Relationship (SAR) of 8-Substituted Tetrahydroisoquinolines

The substituent at the 8-position of the tetrahydroisoquinoline ring plays a crucial role in modulating the pharmacological activity of the molecule. The size, electronic properties, and hydrogen-bonding capacity of the C8-substituent can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

A study on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis revealed that while large substituents at the 5-position were well-tolerated, an N-methylpiperazine group was the preferred substituent at the 8-position for optimal activity.[14][15] This highlights the specific spatial and electronic requirements of the binding pocket of the biological target.

Table 1: Influence of C8-Substituent on Biological Activity

| C8-Substituent | Target/Activity | Key Findings | Reference |

| Hydroxyl (-OH) | Estrogen Receptor (ERα) | Showed significant selectivity for ER(+) breast cancer cell lines. | [16] |

| N-Methylpiperazine | M. tuberculosis ATP synthase | Preferred substituent for potent inhibitory activity. | [14][15] |

| Phenyl (-C₆H₅) | Various CNS targets | Can impart specific interactions with aromatic-binding pockets. | [2] |

| Bromo (-Br) | Synthetic Intermediate | A versatile handle for further functionalization via cross-coupling reactions. | [17] |

Applications in Drug Discovery and Development

The unique pharmacological profiles of 8-substituted tetrahydroisoquinolines have led to their investigation in a wide range of therapeutic areas.

-

Oncology: The discovery of 8-hydroxy-substituted THIQs with selectivity for estrogen receptors has opened avenues for the development of novel anti-breast cancer agents.[16]

-

Infectious Diseases: As demonstrated by the research on M. tuberculosis inhibitors, 8-substituted THIQs hold promise as novel antibacterial agents.[14][15]

-

Central Nervous System (CNS) Disorders: The ability to modulate the properties of the THIQ scaffold through C8-substitution makes these compounds attractive candidates for targeting various CNS receptors and enzymes.

Conclusion and Future Directions

The journey of 8-substituted tetrahydroisoquinolines from their conceptual inception to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic chemistry and the relentless pursuit of novel therapeutic agents. The foundational Pictet-Spengler and Bischler-Napieralski reactions continue to be indispensable tools for their synthesis, while modern methodologies offer new avenues for regioselective functionalization. The growing understanding of the structure-activity relationships governing the biological effects of C8-substitution is paving the way for the rational design of next-generation therapeutics. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel C8-substituents, and the application of these versatile compounds to an even broader range of biological targets.

References

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. [Link]

-

Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry. [Link]

-

Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. ResearchGate. [Link]

-

Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules. [Link]

-

Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents. Molecules. [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

-

Synthesis of trans 8-substituted-6-phenyl-6,7,8,9-tetrahydro-3H-pyrazolo [4,3-f]isoquinolines using a Pictet-Spengler approach. Sci-Hub. [Link]

-

Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]

-

Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. Accounts of Chemical Research. [Link]

-

Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. PubMed. [Link]

-

Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. PubMed. [Link]

-

Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

-

Pictet–Spengler reaction. Wikipedia. [Link]

-

Bischler–Napieralski reaction. Grokipedia. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

-

Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. PubMed. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]

-

Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. Organic & Biomolecular Chemistry. [Link]

-

Bischler–Napieralski reaction. Wikipedia. [Link]

-

Bischler napieralski reaction. Slideshare. [Link]

Sources

- 1. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. Bischler napieralski reaction | PPTX [slideshare.net]

- 14. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

structural elucidation of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

An In-depth Technical Guide to the Structural Elucidation of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1][2] The introduction of specific substituents, such as a bromine atom at the C8 position and a methyl group on the nitrogen, creates this compound (C₁₀H₁₂BrN), a molecule with potential applications in drug discovery and development. The precise determination of its chemical structure is a critical prerequisite for understanding its structure-activity relationships (SAR) and mechanism of action.

This technical guide provides a comprehensive overview of the analytical workflow for the unambiguous structural elucidation of this target compound. As a Senior Application Scientist, this document moves beyond a simple listing of techniques, instead focusing on the integrated logic and causal reasoning behind the application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. Each step is designed to be a self-validating component of a holistic analytical strategy.

Synthetic Pathway: The Genesis of the Structure

The structural hypothesis for any newly synthesized compound begins with its intended synthetic route. A plausible and efficient method for the preparation of this compound involves a multi-step sequence starting from 2-bromophenethylamine. The Bischler-Napieralski reaction is a classic and reliable method for constructing the isoquinoline core.

The causality behind this synthetic choice lies in its efficiency for creating the bicyclic system. The subsequent reduction and N-alkylation are standard, high-yielding transformations that reliably furnish the desired tetrahydroisoquinoline. Verifying the structure of the final product also validates the success of this synthetic sequence.

Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. It serves as a crucial check to confirm the outcomes of the reduction and N-methylation steps.

Expertise & Rationale

The key diagnostic feature in the IR spectrum is the absence of certain peaks and the presence of others. We expect to see C-H stretches for both aromatic (sp²) and aliphatic (sp³) carbons. The absence of an N-H stretch (typically ~3300-3500 cm⁻¹) confirms the conversion of the secondary amine intermediate to a tertiary amine. The absence of an imine (C=N) stretch (typically ~1640-1690 cm⁻¹) confirms the complete reduction of the dihydroisoquinoline intermediate.

Experimental Protocol

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: An FTIR spectrometer is used to collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Significance |

| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms presence of the benzene ring. |

| 2980-2800 | C-H Stretch | Aliphatic C-H | Confirms presence of -CH₂- and -CH₃ groups. [3][4] |

| ~2780 | C-H Stretch | N-CH₃ Bohlmann Band | Often a weak but diagnostic band for tertiary amines. |

| 1600-1450 | C=C Stretch | Aromatic Ring | Confirms the aromatic skeleton. |

| ~1350 | C-N Stretch | Tertiary Amine | Supports the presence of the N-methylated amine. |

| < 800 | C-H Bend | Out-of-plane bending | Pattern can suggest aromatic substitution. |

Nuclear Magnetic Resonance Spectroscopy: The Definitive Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the carbon-hydrogen framework.

Expertise & Rationale

The choice of experiment is dictated by the need to solve the complete puzzle.

-

¹H NMR: Reveals the number of different proton environments, their integration (ratio), and their spatial relationships through spin-spin coupling.

-

¹³C NMR: Shows the number of unique carbon environments.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H). This is essential for tracing the aliphatic chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule, such as linking the N-methyl group to the C1 and C3 carbons, and connecting the aliphatic protons to the aromatic ring.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

1D Spectra: Obtain ¹H and ¹³C{¹H} spectra.

-

2D Spectra: Perform standard COSY, HSQC, and HMBC experiments.

-

Structure Assembly: Use the correlations from the 2D spectra to piece together the molecular structure, starting from an easily identifiable signal like the N-methyl singlet.

Data Presentation: Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.20 | d, J ≈ 7.6 Hz | 1H | H-5 | Ortho coupling to H-6. |

| ~7.05 | t, J ≈ 7.6 Hz | 1H | H-6 | Coupled to H-5 and H-7. |

| ~6.95 | d, J ≈ 7.6 Hz | 1H | H-7 | Ortho coupling to H-6. |

| ~3.60 | s | 2H | H-1 | Benzylic protons, singlet due to no adjacent H. |

| ~2.85 | t, J ≈ 6.0 Hz | 2H | H-3 | Coupled to H-4 protons. |

| ~2.65 | t, J ≈ 6.0 Hz | 2H | H-4 | Coupled to H-3 protons. |

| ~2.45 | s | 3H | N-CH₃ | Singlet, characteristic chemical shift. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~135.0 | C-4a | Quaternary carbon. |

| ~133.0 | C-8a | Quaternary carbon. |

| ~128.0 | C-6 | Aromatic CH. |

| ~127.5 | C-5 | Aromatic CH. |

| ~126.0 | C-7 | Aromatic CH. |

| ~118.0 | C-8 | Carbon bearing bromine, shielded. |

| ~55.0 | C-1 | Aliphatic CH₂ adjacent to N and aromatic ring. |

| ~50.0 | C-3 | Aliphatic CH₂ adjacent to N. |

| ~45.0 | N-CH₃ | Aliphatic CH₃ adjacent to N. |

| ~28.0 | C-4 | Aliphatic CH₂. |

X-ray Crystallography: The Unassailable Proof

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule. It serves as the ultimate arbiter, confirming the connectivity, configuration, and conformation.

Expertise & Rationale

This technique is the gold standard for structural proof. It not only confirms the atomic connectivity derived from NMR but also provides precise bond lengths, bond angles, and torsional angles. [5]For chiral molecules, it can determine the absolute stereochemistry. While our target molecule is achiral, crystallographic data would reveal the conformation of the tetrahydroisoquinoline ring system in the solid state.

Experimental Protocol

-

Crystallization: Grow single crystals of the compound, typically by slow evaporation of a solution in a suitable solvent system (e.g., ethanol, hexane/ethyl acetate). [5]2. Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using software packages like SHELXS and SHELXL. [5]4. Analysis: Analyze the resulting structural model for bond lengths, angles, and intermolecular interactions.

The crystal structure of a closely related compound, 8-bromo-2-methylquinoline, has been reported, confirming the feasibility of obtaining crystallographic data for such systems. [5]

Integrated Workflow and Conclusion

The is a process of accumulating and integrating evidence from multiple, orthogonal analytical techniques. No single technique provides the complete picture, but together they build an irrefutable case.

The process begins with a synthetic hypothesis. Mass spectrometry confirms the correct elemental composition and the presence of bromine. Infrared spectroscopy validates the key functional groups, confirming the success of the synthetic transformations. Finally, a full suite of NMR experiments provides the detailed atomic connectivity, serving as the primary basis for the structural assignment. If available, X-ray crystallography offers the final, definitive proof. Through this rigorous, multi-faceted approach, the structure of this compound can be determined with the highest degree of scientific confidence.

References

- ScienceOpen. (n.d.). Supporting Information.

- National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. PMC.

- National Center for Biotechnology Information. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC.

- ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega.

- ACS Publications. (2014). Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines by Lithiation and Substitution, with in Situ IR Spectroscopy and Configurational Stability Studies. Journal of the American Chemical Society.

- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.

- ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.

- ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Wiley. (2005). Spectrometric Identification of Organic Compounds, 7th ed.

- ChemicalBook. (n.d.). 1,2,3,4-tetrahydroisoquinoline(91-21-4)ir1.

- Springer. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- ResearchGate. (n.d.). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines.

- National Center for Biotechnology Information. (n.d.). 4-(4-Bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3-carbonitrile.

- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.

- SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[Vapor Phase IR] - Spectrum.

- ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).

- PubChem. (n.d.). 8-Bromo-1,2,3,4-tetrahydroisoquinoline.

- PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives.